molecular formula C7H6AsClO4 B14741688 [4-(Chlorocarbonyl)phenyl]arsonic acid CAS No. 5430-21-7

[4-(Chlorocarbonyl)phenyl]arsonic acid

Cat. No.: B14741688
CAS No.: 5430-21-7
M. Wt: 264.49 g/mol
InChI Key: QMJSIARHGKSJPA-UHFFFAOYSA-N
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Description

[4-(Chlorocarbonyl)phenyl]arsonic acid: is an organoarsenic compound with the molecular formula C7H6AsClO4 It is characterized by the presence of a phenyl ring substituted with a chlorocarbonyl group and an arsonic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(Chlorocarbonyl)phenyl]arsonic acid typically involves the reaction of 4-chlorobenzoyl chloride with arsenic acid . The reaction is carried out under controlled conditions to ensure the proper formation of the desired product. The general reaction scheme can be represented as follows:

4-chlorobenzoyl chloride+arsenic acid[4-(Chlorocarbonyl)phenyl]arsonic acid\text{4-chlorobenzoyl chloride} + \text{arsenic acid} \rightarrow \text{this compound} 4-chlorobenzoyl chloride+arsenic acid→[4-(Chlorocarbonyl)phenyl]arsonic acid

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires careful handling of reagents and control of reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [4-(Chlorocarbonyl)phenyl]arsonic acid can undergo oxidation reactions, leading to the formation of various oxidized products.

    Reduction: The compound can be reduced under specific conditions to yield different reduced forms.

    Substitution: It can participate in substitution reactions where the chlorocarbonyl group or the arsonic acid group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing agents: Such as or .

    Reducing agents: Such as or .

    Substitution reagents: Various nucleophiles can be used depending on the desired substitution product.

Major Products Formed:

    Oxidized products: Depending on the oxidizing agent used.

    Reduced products: Depending on the reducing agent used.

    Substituted products: Depending on the nucleophile used in the substitution reaction.

Scientific Research Applications

Chemistry:

    Catalysis: [4-(Chlorocarbonyl)phenyl]arsonic acid can be used as a catalyst in certain organic reactions due to its unique chemical properties.

Biology:

    Biochemical studies: The compound can be used in studies involving arsenic-containing compounds and their interactions with biological systems.

Medicine:

    Pharmaceutical research:

Industry:

    Material science: Used in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of [4-(Chlorocarbonyl)phenyl]arsonic acid involves its interaction with molecular targets through its functional groups. The chlorocarbonyl group and the arsonic acid group can participate in various chemical reactions, leading to the formation of different products. The pathways involved depend on the specific application and the conditions under which the compound is used.

Comparison with Similar Compounds

  • [4-(Chlorocarbonyl)phenyl]phosphonic acid
  • [4-(Chlorocarbonyl)phenyl]sulfonic acid
  • [4-(Chlorocarbonyl)phenyl]boronic acid

Comparison:

  • [4-(Chlorocarbonyl)phenyl]arsonic acid is unique due to the presence of the arsonic acid group, which imparts specific chemical properties not found in the phosphonic, sulfonic, or boronic acid analogs.
  • The reactivity and applications of this compound differ from its analogs due to the distinct nature of the arsenic atom compared to phosphorus, sulfur, and boron.

Properties

CAS No.

5430-21-7

Molecular Formula

C7H6AsClO4

Molecular Weight

264.49 g/mol

IUPAC Name

(4-carbonochloridoylphenyl)arsonic acid

InChI

InChI=1S/C7H6AsClO4/c9-7(10)5-1-3-6(4-2-5)8(11,12)13/h1-4H,(H2,11,12,13)

InChI Key

QMJSIARHGKSJPA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)Cl)[As](=O)(O)O

Origin of Product

United States

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